molecular formula C15H28N2O2 B112094 tert-Butyl [4,4'-bipiperidine]-1-carboxylate CAS No. 171049-35-7

tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Cat. No. B112094
CAS RN: 171049-35-7
M. Wt: 268.39 g/mol
InChI Key: NERBLCVCQKXTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .


Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of strong bases and catalysts . For example, the synthesis of tert-butyl peroxy-2-ethylhexanoate involved the reaction of 2-ethylhexanoyl chloride and tert-butyl hydroperoxide in the presence of a strong base .


Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions. For instance, the tert-butyl group can be hydroxylated using an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide .

Scientific Research Applications

Proteomics Research

N-BOC-4,4’-BIPIPERIDINE: is utilized in proteomics research as a biochemical tool. Its structural properties allow for the protection of amine groups during peptide synthesis, which is crucial for studying protein structure and function .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It’s particularly useful in the synthesis of complex molecules due to its ability to introduce steric congestion and conformational rigidity, which can be pivotal in the strategic planning of synthetic routes .

Pharmaceutical Development

In pharmaceutical research, N-BOC-4,4’-BIPIPERIDINE is employed for late-stage functionalization of densely functionalized molecules. This application is significant for the modification of pharmaceuticals to improve their pharmacokinetic properties .

Catalysis

The tert-butyl group within the compound can act as a functional group in non-directed catalytic hydroxylation. This is particularly important for the hydroxylation of primary C−H bonds in sterically congested molecules, which is a challenging area in catalysis .

Environmental Science

N-BOC-4,4’-BIPIPERIDINE: can be studied for its environmental fate properties, such as degradation, bioaccumulation, and environmental distribution. Understanding these properties is essential for assessing the environmental impact of chemical substances .

Chemical Education

Due to its complex structure and diverse applications, N-BOC-4,4’-BIPIPERIDINE can be used as a case study in chemical education to illustrate principles of organic chemistry, synthesis strategies, and environmental considerations .

Material Science

The compound’s ability to introduce rigidity makes it a candidate for designing new materials with specific mechanical properties. Researchers can explore its use in creating polymers or other materials that require a high degree of structural integrity .

Analytical Chemistry

In analytical chemistry, N-BOC-4,4’-BIPIPERIDINE can be used as a standard or reference compound for various analytical techniques, such as chromatography or mass spectrometry, aiding in the identification and quantification of complex mixtures .

Safety and Hazards

Tert-butyl compounds can pose various hazards. For instance, tert-butyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its flammability .

Future Directions

Tert-butyl compounds have potential applications in various fields. For instance, late-stage hydroxylation at tert-butyl sites is demonstrated on densely functionalized molecules of pharmaceutical interest . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

properties

IUPAC Name

tert-butyl 4-piperidin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERBLCVCQKXTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471831
Record name tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [4,4'-bipiperidine]-1-carboxylate

CAS RN

171049-35-7
Record name tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-BIPIPERIDINE, 1-BOC PROTECTED
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4,4′-bipiperidine (5.48 g, 32.6 mmol) in THF (160 mL) and CHCl3 (160 mL) was added BOC-On (4.01 g) in THF (90 mL) dropwise over a 8 h period. The reaction was then concentrated and purified by flash chromatography. The residue was taken up in 1M KHSO4 (250 mL) and washed with diethyl ether (three times). K2CO3 (38.0 g, 275 mmol) was added to the aqueous layer which was subsequently extracted with CHCl3 (3×), dried (MgSO4) and concentrated to provide the title compound of step A (1.98 g, 7.40 mmol, 45%). 1H NMR (400 MHz, CDCl3) δ ppm 1.06-1.18 (m, 5H), 1.42 (s, 9H), 1.58-1.69 (m, 6H), 2.50-2.61 (m, 4H), 3.06 (d, J=12.1 Hz, 2H), 4.08 (br. s., 2H).
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
38 g
Type
reactant
Reaction Step Two
Yield
45%

Synthesis routes and methods II

Procedure details

A solution is prepared of 41 g (0.17 M) of 4,4′-bipiperidine dihydrochloride in 250 ml of ethanol and 250 ml of 2N sodium hydroxide. A solution of 18.5 g (0.085 M) of t-butyl dicarbonate in 100 ml of ethanol are added slowly, at 0° C. The reaction mixture is agitated for 1 hour at 10° C. and the ethanol is then removed by an evaporator, under reduced pressure. The residual aqueous phase is saturated with sodium chloride and extracted with ethyl acetate. The organic phase obtained is dried over magnesium sulphate and concentrated under reduced pressure. The crude product is purified by silica gel chromatography in eluting with the aid of a dichloromehane/methanol/aqueous ammonia mixture (8/2/0.4; v/v/v). 16.5 g of the compound sought after are thus obtained as a white solid (yield=72%).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
t-butyl dicarbonate
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
72%

Synthesis routes and methods III

Procedure details

To 4,4′-bipiperidine (5.48 g, 32.6 mmol) in tetrahydrofuran (160 mL) and chloroform (160 mL) was added BOC-ON (4.01 g, 16.2 mmol) in tetrahydrofuran (90 mL) dropwise over an 8 hour period. The reaction was then concentrated and purified by chromatograpy on SiO2. The residue was taken up in 1M KHSO4 (250 mL) and washed with diethyl ether (three times). Potassium carbonate (38.0 g, 275 mmol) was added to the aqueous layer which was subsequently extracted with chloroform (three times), dried (MgSO4), and concentrated to provide 1,1-dimethylethyl 4,4′-bipiperidine-1-carboxylate (1.98 g, 7.40 mmol, 45%). 1H NMR (400 MHz, CDCl3) δ ppm 1.06-1.18 (m, 6 H), 1.42 (s, 9 H), 1.58-1.69 (m, 6 H), 2.50-2.61 (m, 4 H), 3.06 (d, J=12.1 Hz, 2 H), 4.08 (br s, 1 H).
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Reactant of Route 4
tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Reactant of Route 6
tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.